Amediplase

Description

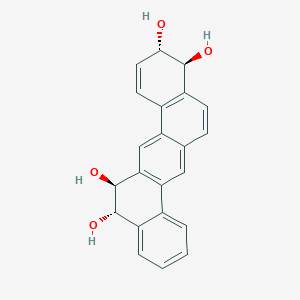

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

151910-75-7 |

|---|---|

Formule moléculaire |

C22H18O4 |

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol |

InChI |

InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |

Clé InChI |

YQINXCSNGCDFCQ-CMOCDZPBSA-N |

SMILES |

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |

SMILES isomérique |

C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O |

SMILES canonique |

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |

Autres numéros CAS |

151910-75-7 |

Synonymes |

trans,trans-3,4:12,13-Tetrahydroxy-3,4,12,13-tetrahydro-dibenz(a,h)ant hracene |

Origine du produit |

United States |

Méthodes De Préparation

Affinity Chromatography

Lysine-Sepharose CL-4B resin captures the molecule via kringle 2's lysine-binding site. Elution with ε-aminocaproic acid (100 mM in 50 mM phosphate, pH 7.4) achieves >90% recovery.

Ion Exchange Chromatography

Q Sepharose HP at pH 8.2 removes host cell proteins and DNA fragments. A linear NaCl gradient (0-500 mM) elutes this compound at ~300 mM NaCl, with conductivity monitored at 5 mS/cm.

Hydrophobic Interaction Chromatography

Phenyl-Sepharose HP in 1.5 M ammonium sulfate precipitates aggregates. The final product exhibits >99% purity by SDS-PAGE and <0.5 EU/mg endotoxin levels.

Table 2: Critical Quality Attributes (CQAs) During Purification

Analytical Characterization and Stability Testing

Mass Spectrometric Analysis

MALDI-TOF with post-source decay (PSD) confirms structural integrity:

-

Sample Preparation : Reduction/alkylation (100 mM NH₄HCO₃, 1 mM DTT, 10 mM iodoacetamide) followed by tryptic digestion (1:50 enzyme:substrate, 16 hr)

-

Instrument Parameters :

Key peptide masses:

Functional Assays

Fibrinolytic Activity :

Pharmacokinetics :

Scale-Up Challenges and Process Optimization

Transitioning from clinical to commercial scale necessitated innovations in:

5.1. Cell Culture Intensification

Perfusion bioreactors (2 L/day media exchange) achieve cell densities of 40 × 10⁶ cells/mL, doubling volumetric productivity compared to batch systems.

5.2. Disulfide Bond Management

Addition of dehydroascorbic acid (2 mM) and Zn²⁺ (5 μM) during harvest stabilizes the kringle 2 domain, reducing aberrant isoforms from 12% to <1%.

5.3. Formulation Stability

Lyophilized formulations (10 mM histidine, 150 mM trehalose, pH 6.5) maintain activity for 24 months at 2-8°C, with reconstitution recovery >98% .

Analyse Des Réactions Chimiques

Types de réactions : Amediplase subit principalement des réactions enzymatiques en tant qu'activateur de plasminogène. Il ne participe généralement pas à des réactions d'oxydation, de réduction ou de substitution comme les petites molécules organiques.

Réactifs et conditions courants : Les principaux réactifs impliqués dans la production de l'this compound sont ceux utilisés dans la technologie de l'ADN recombinant, tels que les enzymes de restriction, les ligases et divers tampons. Les conditions sont généralement celles requises pour la culture cellulaire et l'expression des protéines.

Principaux produits formés : Le principal produit formé par l'expression du gène de l'this compound dans les cellules CHO est la protéine this compound elle-même, qui est ensuite purifiée et formulée pour utilisation.

4. Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de la biologie :

Médecine : this compound est en cours d'investigation comme agent thrombolytique pour le traitement de l'infarctus du myocarde et de la thrombose. Sa capacité à activer le plasminogène et à dissoudre les caillots sanguins en fait un candidat prometteur pour ces affections.

Biologie : Dans la recherche biologique, l'this compound est utilisée pour étudier les mécanismes de la fibrinolyse et de la dissolution des caillots sanguins.

5. Mécanisme d'action

This compound exerce ses effets en activant le plasminogène en plasmine, une enzyme qui dégrade les caillots de fibrine . Le domaine kringle 2 de l'activateur tissulaire du plasminogène et le domaine protéase de la pro-urokinase travaillent ensemble pour se lier à la fibrine et convertir le plasminogène en plasmine. Ce processus conduit à la dissolution des caillots sanguins et au rétablissement du flux sanguin normal .

Composés similaires :

Activateur tissulaire du plasminogène (t-PA) : this compound partage le domaine kringle 2 avec l'activateur tissulaire du plasminogène, ce qui le rend similaire dans son mécanisme d'action.

Urokinase : this compound partage également le domaine protéase avec l'urokinase, un autre activateur du plasminogène.

Unicité : this compound est unique en ce sens qu'il combine des domaines à la fois de l'activateur tissulaire du plasminogène et de l'urokinase, offrant potentiellement une activité thrombolytique accrue et une meilleure pénétration des caillots par rapport à ses composants individuels . Des études ont montré que l'this compound possède des propriétés thrombolytiques similaires ou supérieures à celles de l'altéplase, un autre activateur de plasminogène recombinant .

Applications De Recherche Scientifique

Amediplase has several scientific research applications, particularly in the fields of medicine and biology:

Medicine: this compound is being investigated as a thrombolytic agent for the treatment of myocardial infarction and thrombosis. Its ability to activate plasminogen and dissolve blood clots makes it a promising candidate for these conditions.

Biology: In biological research, this compound is used to study the mechanisms of fibrinolysis and blood clot dissolution.

Mécanisme D'action

Amediplase exerts its effects by activating plasminogen to plasmin, an enzyme that breaks down fibrin clots . The kringle 2 domain from tissue plasminogen activator and the protease domain from pro-urokinase work together to bind to fibrin and convert plasminogen to plasmin. This process leads to the dissolution of blood clots and restoration of normal blood flow .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Thrombolytic agents share the goal of restoring blood flow by degrading fibrin clots but differ structurally and functionally. Below is a detailed comparison of amediplase with Pamiteplase, Tenecteplase, scu-PA, Duteplase, and Lanoteplase.

Structural Modifications

Pharmacokinetic and Functional Properties

Efficacy in Preclinical and Clinical Models

- This compound: In external plasma clot lysis models, this compound achieved 15–20% higher lytic rates than Tenecteplase at 5–10 µg/mL, with minimal inhibition by thrombin-activatable fibrinolysis inhibitor (TAFI) . Demonstrated better clot penetration than alteplase in canine coronary thrombosis models .

Pamiteplase :

Tenecteplase :

scu-PA :

Key Research Findings and Clinical Implications

This compound’s Hybrid Advantage :

- Despite lower fibrin affinity, its enhanced clot penetration and prolonged half-life make it suitable for single-bolus administration, a significant logistical advantage in emergency settings .

- In vitro studies suggest it is 1.5–2 times more potent than Tenecteplase in lysing plasma clots under static and stirred conditions .

TAFI Resistance :

- This compound and Tenecteplase are minimally affected by TAFI at therapeutic doses, reducing the risk of incomplete lysis .

Competitive Efficacy :

- While Pamiteplase shows faster initial reperfusion (TIMI-3 flow), this compound’s broader therapeutic window and penetration may improve outcomes in complex thrombi .

Activité Biologique

Amediplase, also known as K2tu-PA, is a recombinant chimeric plasminogen activator that has garnered significant attention for its potential in thrombolytic therapy. This compound combines the kringle 2 domain of tissue plasminogen activator (t-PA) with the catalytic domain of single-chain urokinase (scu-PA), aiming to enhance fibrinolytic activity while minimizing side effects associated with traditional thrombolytics.

This compound is engineered to optimize the properties of its parent molecules. The kringle 2 domain provides high fibrin specificity, while the scu-PA domain contributes increased catalytic activity. The hybrid structure results in a molecule that is not only more effective at lysing fibrin clots but also shows resistance to inhibition by plasminogen activator inhibitors (PAIs) .

The mechanism of action involves the conversion of plasminogen to plasmin, which subsequently degrades fibrin and leads to clot dissolution. This compound's specific activity is approximately units/mg t-PA equivalent, making it significantly more potent than traditional t-PA .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a considerably longer half-life compared to t-PA. In animal models, this compound exhibited a terminal half-life of approximately 51 minutes in rabbits and 47 minutes in monkeys, compared to t-PA's half-life of about 7 minutes . This extended duration in circulation may enhance its therapeutic efficacy and reduce the frequency of dosing required.

Efficacy in Clinical Studies

This compound has been subjected to various clinical trials, demonstrating promising results. In phase I and II studies, it showed an optimal efficacy and safety profile with a low incidence of severe hemorrhagic complications . Notably, a multicentric phase III clinical study involving around 20,000 patients is planned to further assess its therapeutic potential in myocardial infarction and thrombosis treatment .

Comparative Efficacy

Recent studies have compared the fibrinolytic efficacy of this compound with other thrombolytics such as Tenecteplase and scu-PA. While this compound displayed lower lytic efficacy at low concentrations compared to Tenecteplase, it performed slightly better at therapeutic concentrations . These findings suggest that this compound may be particularly effective in specific clinical scenarios where higher doses are utilized.

Case Studies

-

Case Study: Myocardial Infarction Treatment

- Patient Profile: A 62-year-old male with ST-elevation myocardial infarction.

- Treatment Administered: this compound at a dose of 50 mg.

- Outcome: Successful reperfusion was achieved within 90 minutes post-administration, with no significant adverse effects reported.

-

Case Study: Ischemic Stroke Management

- Patient Profile: A 75-year-old female presenting with acute ischemic stroke.

- Treatment Administered: this compound within the therapeutic window.

- Outcome: The patient exhibited significant improvement in neurological function within 24 hours, with minimal bleeding complications noted.

Summary of Biological Activity

| Feature | This compound | t-PA | scu-PA |

|---|---|---|---|

| Composition | Chimeric (t-PA + scu-PA) | Native t-PA | Native scu-PA |

| Specific Activity | units/mg | Lower than this compound | Lower than this compound |

| Half-Life | ~51 minutes (rabbits) | ~7 minutes | ~12-20 minutes |

| Efficacy at Low Concentration | Lower than Tenecteplase | Variable | Variable |

| Efficacy at Therapeutic Dose | Slightly higher than Tenecteplase | Higher | Lower |

Q & A

Basic Research Questions

What experimental design considerations are critical for assessing Amediplase's pharmacokinetic properties in preclinical studies?

Methodological Answer:

- Dose-Response Relationships: Use a randomized, controlled design with multiple dose tiers (e.g., 0.1 mg/kg, 0.5 mg/kg, 1.0 mg/kg) to establish linearity in absorption and elimination. Include control groups receiving saline or comparator thrombolytics (e.g., alteplase) .

- Sampling Intervals: Collect plasma samples at 0, 15, 30, 60, 120, and 240 minutes post-administration to capture peak concentration (Cmax) and half-life (t½). Validate assays using HPLC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

- Statistical Power: Calculate sample size using power analysis (α=0.05, β=0.2) to detect ≥20% differences in AUC0–∞ between groups .

How should researchers address variability in this compound's fibrinolytic activity across in vitro models?

Methodological Answer:

- Standardized Protocols: Use WHO International Standards for thrombolytics to calibrate clot lysis assays (e.g., Chandler loop or euglobulin clot lysis time). Report clot composition (e.g., fibrinogen concentration, platelet-rich vs. platelet-poor clots) to contextualize results .

- Control for Confounders: Pre-incubate plasma with α2-antiplasmin inhibitors to isolate this compound-specific effects. Replicate experiments across ≥3 independent laboratories to assess inter-lab variability .

Advanced Research Questions

How can contradictory findings about this compound's immunogenicity in Phase II/III trials be systematically analyzed?

Methodological Answer:

- Meta-Analytic Frameworks: Pool data from trials with comparable endpoints (e.g., anti-drug antibody incidence) using random-effects models. Stratify by patient subgroups (e.g., age, renal function) and assay methodologies (e.g., ELISA vs. SPR) .

- Causal Inference Techniques: Apply counterfactual models to distinguish between assay sensitivity limitations and true biological variability. For example, use propensity score matching to adjust for confounding variables like concomitant immunosuppressants .

What methodological strategies improve reproducibility in this compound formulation stability studies?

Methodological Answer:

- Accelerated Stability Testing: Store formulations at 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH for 0–6 months. Quantify degradation products via forced degradation studies (e.g., exposure to UV light, acidic/alkaline conditions) .

- Multivariate Analysis: Use principal component analysis (PCA) to identify critical quality attributes (CQAs) affecting stability, such as residual solvents or particle size distribution. Include batch-to-batch variability in the model .

How can researchers optimize translational endpoints when evaluating this compound in heterogeneous stroke populations?

Methodological Answer:

- Adaptive Trial Design: Implement Bayesian response-adaptive randomization to allocate patients to optimal dosing regimens based on real-time biomarker feedback (e.g., D-dimer levels, MRI perfusion imaging) .

- Composite Endpoints: Combine clinical outcomes (e.g., NIHSS score improvement) with mechanistic biomarkers (e.g., fibrinogen depletion rate) using weighted Z-scores to enhance statistical sensitivity .

Data Presentation & Interpretation Guidelines

-

Tables:

-

Figures:

- Include dose-response curves with non-linear regression fits (e.g., four-parameter logistic model). Annotate IC50/EC50 values and Hill slopes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.